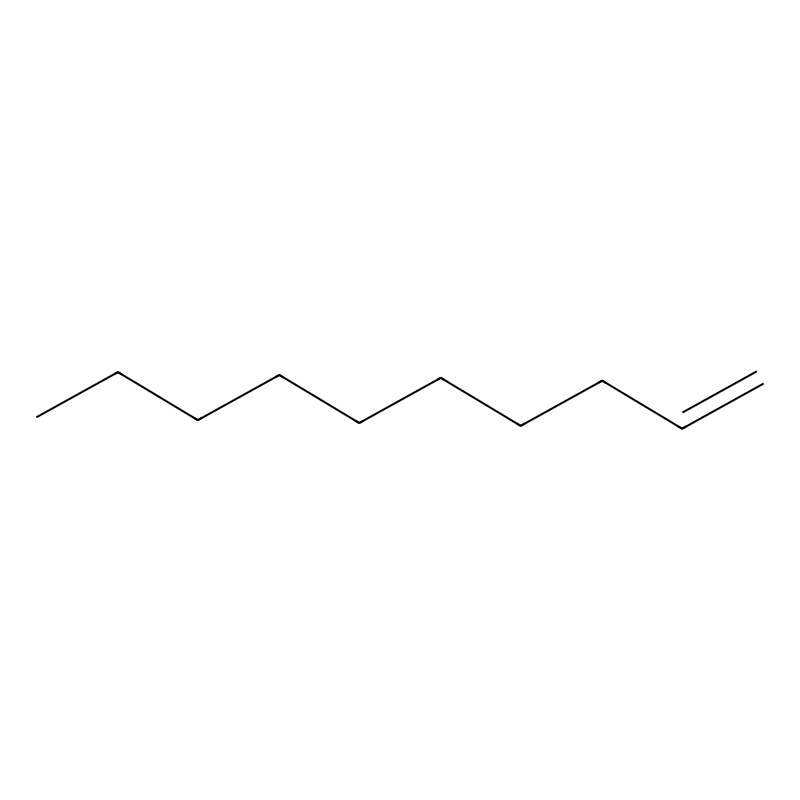

1-Decene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 0.115 mg/l @ 25 °C

Solubility in water, g/100ml: (very poor)

Canonical SMILES

1-decene is an alkene that is decane containing one double bond at position 1. It has a role as a metabolite.

decene is a natural product found in Tussilago farfara, Zanthoxylum zanthoxyloides, and other organisms with data available.

1-Decene is an organic compound with the chemical formula , classified as an alkene due to its carbon chain containing one double bond. This compound is a colorless liquid with a pleasant odor, commonly used in industrial applications. It is an alpha-olefin, which means it has the double bond at the first carbon position, making dec-1-ene the only isomer of significant industrial importance among the various isomers of decene .

1-Decene can be produced through several methods, including the oligomerization of ethylene via the Ziegler process or through the cracking of petrochemical waxes. It has been isolated from natural sources, such as the leaves and rhizome of Farfugium japonicum, and can also be formed during microbial degradation of n-decane .

- Hydrogenation: The addition of hydrogen can convert 1-decene into decane.

- Ethenolysis: In this reaction, methyl oleate reacts with ethylene to yield 1-decene and methyl 9-decenoate .

- Polymerization: 1-Decene can undergo addition polymerization under acidic conditions to form long-chain polymers, which are valuable in producing synthetic lubricants and plastics .

The primary methods for synthesizing 1-decene include:

- Oligomerization of Ethylene: This process utilizes catalysts (like titanium or zirconium) to convert ethylene into higher alkenes, including 1-decene.

- Cracking of Petrochemical Waxes: Thermal or catalytic cracking processes break down larger hydrocarbons into smaller ones, yielding 1-decene among other products.

- Natural Extraction: Isolated from plants such as Farfugium japonicum, although this method is not commercially viable for large-scale production .

1-Decene has diverse applications across various industries:

- Comonomer in Polymers: Used in the production of polyethylene and other copolymers.

- Intermediate in Chemical Synthesis: Serves as a precursor for producing epoxides, amines, and synthetic lubricants.

- Agricultural Chemicals: Utilized in formulations for pesticides and herbicides due to its reactivity.

- Surfactants: Employed in the manufacture of surfactants for detergents and cleaning products .

Studies indicate that 1-decene may react vigorously with strong oxidizing agents and can release hydrogen gas when reacting with reducing agents. It also shows potential for exothermic reactions under certain conditions, particularly during polymerization processes . The vapor-phase reaction rate with hydroxyl radicals has been measured, indicating its role in atmospheric chemistry .

Several compounds share structural similarities with 1-decene. Below is a comparison highlighting their uniqueness:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| 1-Octene | Shorter carbon chain; used in similar applications but less versatile than 1-decene. | |

| 1-Dodecene | Longer carbon chain; utilized primarily in lubricant formulations. | |

| 1-Hexene | Shorter chain; often used in the production of polyethylene. | |

| Alpha-Olefin | General Formula | Refers to any olefin with a double bond at the first carbon; includes various isomers like 1-decene. |

Physical Description

Liquid; Water or Solvent Wet Solid

Liquid

Colorless liquid with a pleasant odor; [HSDB]

Colorless, odorless, viscous liquid; [JECFA] Colorless to light straw colored liquid with a mild odor; [Cambridge Mill MSDS]

COLOURLESS LIQUID.

Color/Form

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

170.56 °C @ 760 mm Hg

172 °C

Flash Point

53 °C

LESS THAN 131 °F (LESS THAN 55 °C) (CLOSED CUP)

46 °C c.c.

Heavy Atom Count

Vapor Density

Density

0.7408 @ 20 °C/4 °C

Relative density (water = 1): 0.74

Odor

Odor Threshold

[CAMEO] Odor threshold from HSDB

7 ppm

Melting Point

-66.3 °C

-66 °C

UNII

Related CAS

54545-42-5

25189-70-2

14638-82-5

Vapor Pressure

1.67 mm Hg @ 25 °C

Vapor pressure, kPa at 20 °C: 0.23

Impurities

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Cosmetics -> Binding; Emollient

Methods of Manufacturing

High purity ethylene contacts a nickel catalyst in a butanediol reaction medium. The alpha-olefins produced separate from the solvent because they are insoluble in the polar medium.

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing

1-Decene, homopolymer, hydrogenated: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

1-Decene: ACTIVE

1-Decene, homopolymer: ACTIVE

Decene, homopolymer: ACTIVE

Analytic Laboratory Methods

Dates

Dong et al. Sequence-defined multifunctional polyethers via liquid-phase synthesis with molecular sieving. Nature Chemistry, doi: 10.1038/s41557-018-0169-6, published online 3 December 2018

Saper et al. Nickel-catalysed anti-Markovnikov hydroarylation of unactivated alkenes with unactivated arenes facilitated by non-covalent interactions. Nature Chemistry, DOI: 10.1038/s41557-019-0409-4, published online 10 February 2020